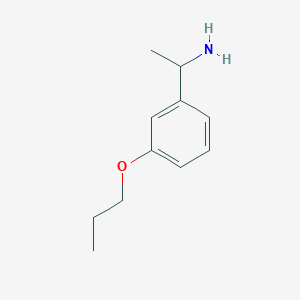

1-(3-Propoxyphenyl)ethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Michael addition, hydrazinolysis, and the Curtius rearrangement, as seen in the synthesis of 2-(1-Imidazolyl)ethanamine . The Staudinger reaction is another method used in the synthesis of complex ligands, as demonstrated in the synthesis of 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane . These methods could potentially be adapted for the synthesis of 1-(3-Propoxyphenyl)ethanamine.

Molecular Structure Analysis

The molecular structure of compounds is often determined using X-ray crystallography, as seen in the studies of propane-1,2,3-triamine trihydrochloride monohydrate and platinum(II) complexes . The equilibrium geometry and vibrational wavenumbers of molecules can be computed using density functional methods, which provide insights into the molecular electrostatic potential and possible sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For instance, the presence of a carbonyl group, phenyl rings, and nitrogen atoms can indicate potential sites for chemical reactions . The formation of stable complexes with proteins, as seen in the molecular docking study of a pyrazole derivative , suggests that this compound could also form complexes depending on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and the nature of its substituents. For example, the presence of a propoxy group in this compound suggests it might exhibit properties such as increased lipophilicity compared to its non-alkoxy substituted analogs. The vibrational spectra and HOMO-LUMO analysis can provide information on the optical properties of the compound . The thermodynamic functions and molecular mechanics calculations, as performed for propane-1,2,3-triamine , could also be applied to this compound to predict its stability and reactivity.

Applications De Recherche Scientifique

Characterization in Metabolic Pathways

1-(3-Propoxyphenyl)ethanamine, as part of the NBOMe compounds, has been studied for its metabolism by cytochrome P450 enzymes. This research is crucial for understanding the metabolic pathways and potential interactions with other substances in the body. The characterization of these pathways helps in predicting the pharmacokinetics and pharmacodynamics of related compounds (Nielsen et al., 2017).

Novel Synthetic Routes

Innovative synthetic routes for related compounds are of significant interest in the field of medicinal chemistry. For instance, the development of a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of certain pharmaceuticals, demonstrates the relevance of this chemical class in drug development (Luo et al., 2008).

Antioxidant Activities

The antioxidant properties of compounds derived from 2-(3,4-dimethoxy phenyl)ethanamine, a closely related compound, indicate potential therapeutic applications. These properties are significant in the context of oxidative stress-related diseases (Sancak et al., 2012).

Antimicrobial and Antifungal Activity

Compounds with N-substituted ethanamine tails, similar in structure to this compound, have been synthesized and evaluated for their antiamoebic activity. These studies contribute to the development of new antimicrobial agents, particularly against resistant strains of microorganisms (Zaidi et al., 2015).

Biodegradation in Environmental Contexts

Research on the biodegradation of compounds like 1,2-dibromoethane, which shares structural similarities with this compound, provides insights into environmental remediation strategies. Understanding how these compounds interact with microbial communities is essential for mitigating their impact on ecosystems (Hatzinger et al., 2015).

Chemosensory Applications

The development of colorimetric sensors using derivatives of ethanamine compounds for metal ion detection in aqueous solutions exemplifies the versatility of this class of chemicals. Such applications are vital in environmental monitoring and industrial processes (You et al., 2015).

DNA Interaction Studies

Investigations into how Cu(II) complexes of tridentate ligands, including ethanamine derivatives, interact with DNA have implications for understanding the mechanism of action of potential anticancer drugs. These studies also contribute to the field of molecular biology and genetics (Kumar et al., 2012).

Propriétés

IUPAC Name |

1-(3-propoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORERYFOCDRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586339 | |

| Record name | 1-(3-Propoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925650-26-6 | |

| Record name | 1-(3-Propoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)